

# Technical Guide: 2-[(2-hydroxybenzoyl) (<sup>15</sup>N)amino]acetic acid

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## Compound of Interest

Compound Name:	2-[(2-hydroxybenzoyl) ( <sup>15</sup> N)amino]acetic acid
Cat. No.:	B587273

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of **2-[(2-hydroxybenzoyl)  
(<sup>15</sup>N)amino]acetic acid**, a stable isotope-labeled derivative of salicylglycine. Due to the limited availability of data for the <sup>15</sup>N-labeled compound, this guide focuses on the unlabeled parent compound, 2-[(2-hydroxybenzoyl)amino]acetic acid (CAS No. 487-54-7), and provides a proposed synthetic route for its isotopic analogue. Salicylglycine is a metabolite of salicylic acid and holds relevance in the study of salicylate pharmacology and metabolism. Its anti-inflammatory properties are of significant interest in drug development. This document details its synthesis, physicochemical properties, and the key signaling pathways through which salicylates exert their therapeutic effects.

## Chemical Identification and Properties

While a specific CAS number for 2-[(2-hydroxybenzoyl)(<sup>15</sup>N)amino]acetic acid is not publicly available, the unlabeled compound, 2-[(2-hydroxybenzoyl)amino]acetic acid, also known as salicylglycine or N-(2-hydroxybenzoyl)glycine, is identified by CAS Number 487-54-7.

Table 1: Physicochemical Properties of 2-[(2-hydroxybenzoyl)amino]acetic acid

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	PubChem
Molecular Weight	195.17 g/mol	PubChem
Appearance	White to off-white solid	Generic
Melting Point	219-221 °C	<a href="#">[1]</a>
Solubility	Soluble in methanol	<a href="#">[1]</a>
XLogP3	0.9	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	195.053158 g/mol	PubChem
Monoisotopic Mass	195.053158 g/mol	PubChem

Note: Some properties are computationally derived and should be confirmed experimentally.

## Experimental Protocols

### Synthesis of 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicylglycine)

A common method for the synthesis of salicylglycine is through the Schiff base formation from salicylaldehyde and glycine, followed by rearrangement.[\[1\]](#)

Materials:

- Glycine
- Potassium hydroxide (KOH)
- Methanol

- Salicylaldehyde
- Ethanol
- Propanol

**Procedure:**

- Dissolve glycine (5.0 g, 67 mmol) and potassium hydroxide (3.7 g, 66 mmol) in methanol (50 mL).
- In a separate flask, dissolve salicylaldehyde (8.1 g, 66 mmol) in methanol (50 mL).
- Add the salicylaldehyde solution to the glycine solution. The mixture will turn yellow and form an orange precipitate.
- Stir the reaction mixture for 1 hour at room temperature.
- Filter the resulting solid product and air-dry. The color of the product will change from orange to yellow upon drying.
- The crude product can be recrystallized from an ethanol-propanol mixture (60:40) to yield the purified potassium N-[(2-hydroxyphenyl)methylene]glycinate.[\[1\]](#)
- Acidification of the Schiff base intermediate (not detailed in the cited source but a standard procedure) would be required to obtain the final 2-[(2-hydroxybenzoyl)amino]acetic acid.

## Proposed Synthesis of 2-[(2-hydroxybenzoyl) (<sup>15</sup>N)amino]acetic acid

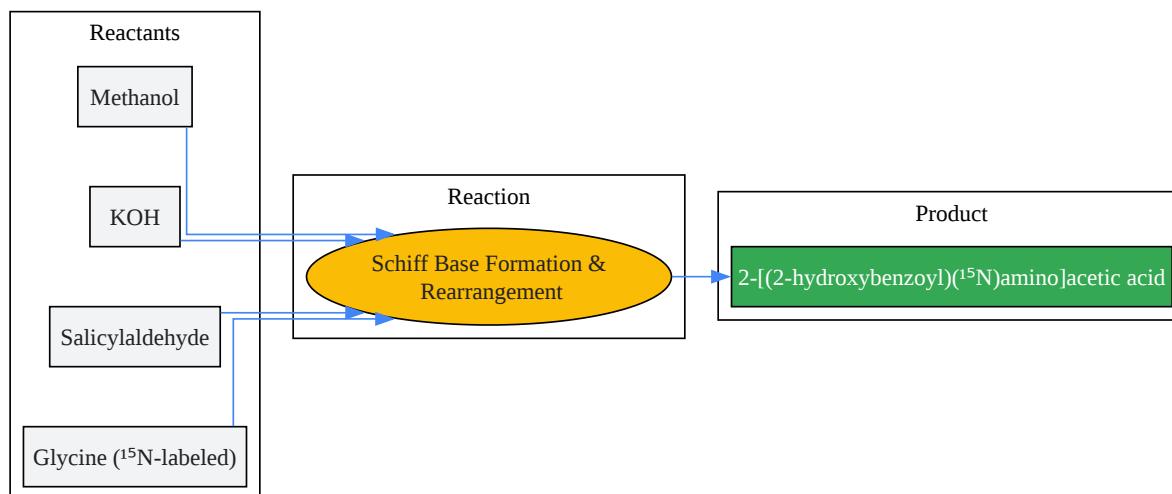
The synthesis of the <sup>15</sup>N-labeled compound can be achieved by adapting the above protocol, using <sup>15</sup>N-labeled glycine as the starting material.

**Materials:**

- Glycine-<sup>15</sup>N
- Potassium hydroxide (KOH)

- Methanol
- Salicylaldehyde
- Ethanol
- Propanol

Procedure: The procedure would be identical to the one described for the unlabeled compound, with the substitution of glycine with an equimolar amount of Glycine-<sup>15</sup>N. This will incorporate the <sup>15</sup>N isotope into the amide nitrogen of the final product.



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Proposed synthesis workflow for the <sup>15</sup>N-labeled compound.

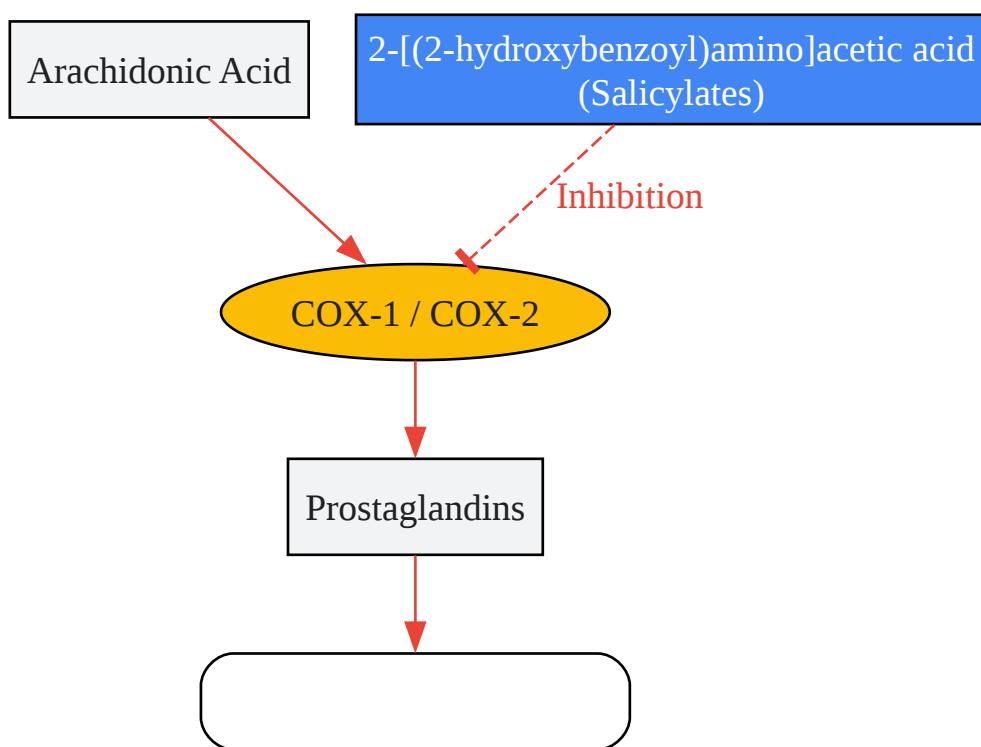
## Signaling Pathways

Salicylates, including 2-[(2-hydroxybenzoyl)amino]acetic acid, are known for their anti-inflammatory effects, which are primarily mediated through the inhibition of the cyclooxygenase

(COX) pathway and modulation of the NF-κB signaling cascade.[2][3]

## Cyclooxygenase (COX) Pathway Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Salicylates inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.[3]

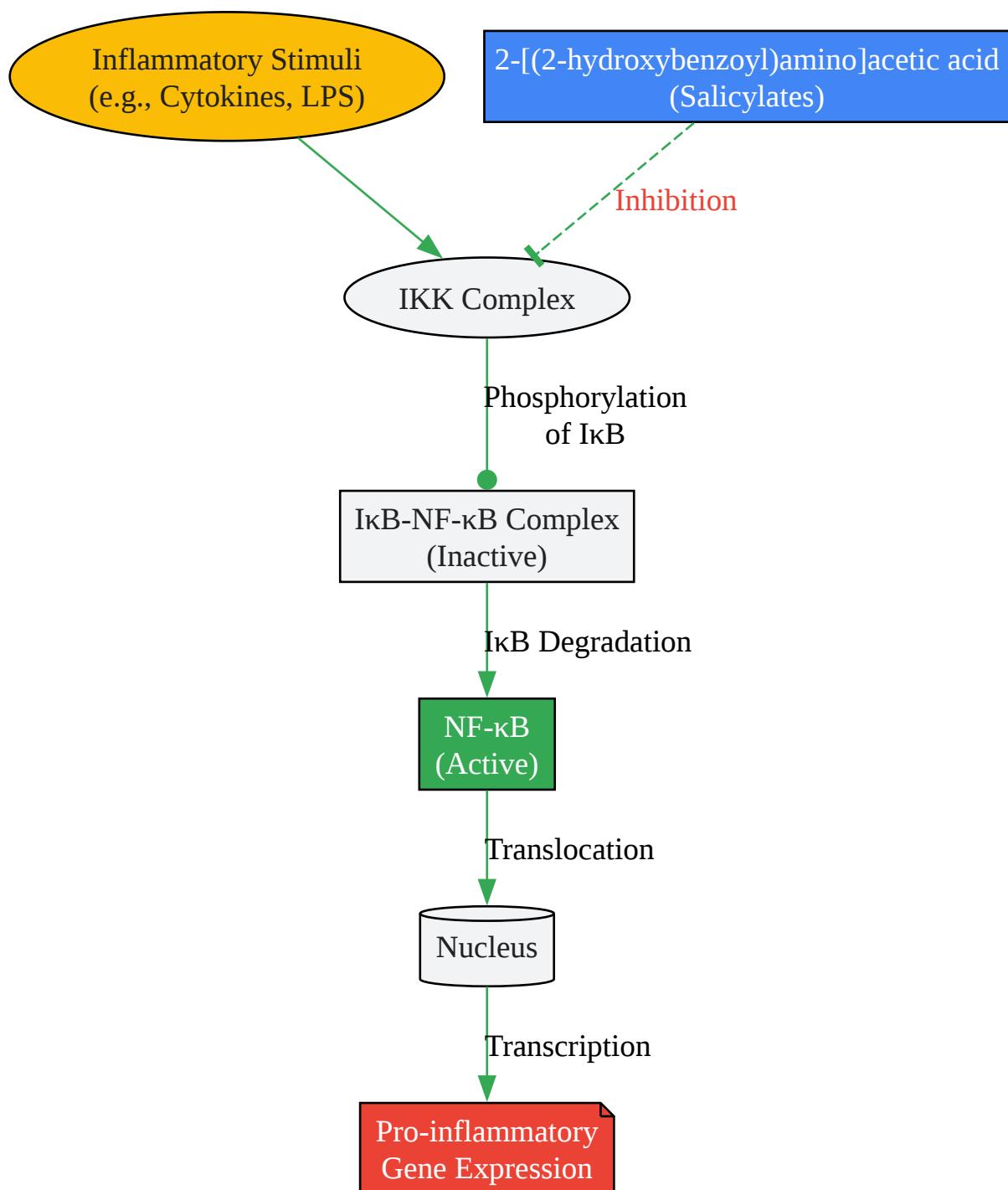


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Inhibition of the Cyclooxygenase pathway by salicylates.

## NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[2][5] In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes.[3] Salicylates can inhibit this pathway, leading to a reduction in the expression of inflammatory mediators.



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Modulation of the NF-κB signaling pathway by salicylates.

## Conclusion

This technical guide has summarized the available information on 2-[(2-hydroxybenzoyl)amino]acetic acid, with a focus on its synthesis and the signaling pathways relevant to its anti-inflammatory activity. While data on the <sup>15</sup>N-labeled version is scarce, a reliable synthetic route can be proposed based on established methods for the unlabeled compound. The provided experimental protocol and pathway diagrams offer a solid foundation for researchers and professionals in drug development interested in the study and application of this and related salicylate compounds. Further experimental validation of the physicochemical and pharmacological properties of both the labeled and unlabeled forms is encouraged.

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